2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing groups, while reduction could produce a more saturated compound .
Scientific Research Applications
2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial effects by disrupting bacterial cell division or anticancer effects by inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-(1H-Benzimidazol-2-yl)thio)benzylidenehydrazine-1-carbothioamide
Uniqueness
2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyanoethenyl group, in particular, may enhance its binding affinity to molecular targets, making it more effective in its applications .
Properties
IUPAC Name |
2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenoxy]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17-7-10-21(13-18(17)2)28-25(31)16-32-22-11-8-19(9-12-22)14-20(15-27)26-29-23-5-3-4-6-24(23)30-26/h3-14H,16H2,1-2H3,(H,28,31)(H,29,30)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWAGISCIPUCFI-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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